(1-Bromo-2,2-dimethylpropyl)benzene
Overview
Description
(1-Bromo-2,2-dimethylpropyl)benzene, also known by its IUPAC name 1-bromo-2,2-dimethylpropylbenzene, is an organic compound with the molecular formula C11H15Br. It is a brominated derivative of benzene, characterized by the presence of a bromine atom attached to a benzene ring along with a 2,2-dimethylpropyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2,2-dimethylpropyl)benzene typically involves the bromination of 2,2-dimethylpropylbenzene. This can be achieved through the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the benzene ring .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: (1-Bromo-2,2-dimethylpropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), and amines are commonly used.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution: Products include alcohols, nitriles, and amines.
Elimination: Alkenes are formed as major products.
Coupling: Biaryl compounds are the primary products.
Scientific Research Applications
(1-Bromo-2,2-dimethylpropyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of (1-Bromo-2,2-dimethylpropyl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. In coupling reactions, the palladium-catalyzed cross-coupling mechanism involves the formation of a palladium complex with the aryl bromide, followed by transmetalation and reductive elimination steps to form the biaryl product .
Comparison with Similar Compounds
1-Bromo-4-(2,2-dimethylpropyl)benzene: Another brominated derivative with the bromine atom at a different position on the benzene ring.
1-Chloro-2,2-dimethylpropylbenzene: A chlorinated analog of (1-Bromo-2,2-dimethylpropyl)benzene.
2,2-Dimethylpropylbenzene: The non-halogenated parent compound.
Uniqueness: this compound is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom makes it a versatile intermediate for further functionalization in organic synthesis .
Properties
IUPAC Name |
(1-bromo-2,2-dimethylpropyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGZJMUNKNRGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565301 | |
Record name | (1-Bromo-2,2-dimethylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70712-85-5 | |
Record name | (1-Bromo-2,2-dimethylpropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-bromo-2,2-dimethylpropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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